molecular formula C23H42N4O12 B12979887 (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

Cat. No.: B12979887
M. Wt: 566.6 g/mol
InChI Key: FCOXGCAFWXPZGB-ROUUACIJSA-N
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Description

(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid is a useful research compound. Its molecular formula is C23H42N4O12 and its molecular weight is 566.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid, often referred to as a complex amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its intricate structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple functional groups, including aminoethoxy chains and a pentanedioic acid backbone. This complexity contributes to its unique biological properties.

  • Molecular Formula : C₁₉H₃₉N₅O₇
  • Molecular Weight : 421.55 g/mol
  • CAS Number : 1228258-40-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
  • Receptor Modulation : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolic regulation.

Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

  • Diabetes Management : Due to its potential DPP-IV inhibitory activity, the compound is being investigated for use in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood glucose levels.
  • Neuroprotective Effects : Some studies have suggested that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • DPP-IV Inhibition Study :
    • A study demonstrated that a derivative of this compound exhibited significant inhibition of DPP-IV activity in vitro, leading to improved glycemic control in diabetic animal models. The results indicated a dose-dependent response with an IC50 value comparable to existing DPP-IV inhibitors .
  • Neuroprotective Activity :
    • Another research project investigated the neuroprotective effects of a similar amino acid derivative in a mouse model of Alzheimer's disease. The findings suggested that treatment with the compound led to reduced amyloid plaque formation and improved cognitive function .
  • Pharmacokinetics and Bioavailability :
    • A pharmacokinetic study assessed the absorption and metabolism of the compound in vivo. Results indicated favorable bioavailability and a half-life suitable for therapeutic application, suggesting potential for oral administration .

Data Summary Table

Study FocusKey FindingsReference
DPP-IV InhibitionSignificant inhibition with promising IC50 values
Neuroprotective EffectsReduced amyloid plaques in mouse models
PharmacokineticsFavorable bioavailability; suitable for oral use

Properties

Molecular Formula

C23H42N4O12

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C23H42N4O12/c24-7-10-37-12-14-39-16-15-38-13-11-36-9-6-19(28)25-8-2-1-3-17(21(31)32)26-23(35)27-18(22(33)34)4-5-20(29)30/h17-18H,1-16,24H2,(H,25,28)(H,29,30)(H,31,32)(H,33,34)(H2,26,27,35)/t17-,18-/m0/s1

InChI Key

FCOXGCAFWXPZGB-ROUUACIJSA-N

Isomeric SMILES

C(CCNC(=O)CCOCCOCCOCCOCCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C(CCNC(=O)CCOCCOCCOCCOCCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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